(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one
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Overview
Description
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is an organic compound that features a furan ring attached to a hexadienone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one typically involves the condensation of furfural with acetylacetone. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hexadienone chain can be reduced to form saturated or partially saturated products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan derivatives such as furfural and furoic acid.
Reduction: Saturated or partially saturated hexadienone derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexadienone chain can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan derivative with a similar structure but different functional groups.
Furfural: A simpler furan derivative that serves as a precursor for many furan-based compounds.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
(3E,5E)-6-(furan-2-yl)hexa-3,5-dien-2-one is unique due to its extended conjugated system, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
113388-26-4 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.1852 |
Synonyms |
6-(2-Furyl)-3,5-hexadien-2-one |
Origin of Product |
United States |
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